molecular formula C23H18N2S2 B2629563 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione CAS No. 307543-61-9

3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione

Cat. No.: B2629563
CAS No.: 307543-61-9
M. Wt: 386.53
InChI Key: LXAXYLXERNFRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione (hereafter referred to as the "target compound") is a benzothiazole-thione derivative featuring a 1-methyl-2-phenyl-substituted indole moiety linked via a methylene bridge. The benzothiazole-thione core is a sulfur-containing heterocycle known for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-[(1-methyl-2-phenylindol-3-yl)methyl]-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2S2/c1-24-19-12-6-5-11-17(19)18(22(24)16-9-3-2-4-10-16)15-25-20-13-7-8-14-21(20)27-23(25)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAXYLXERNFRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indole derivatives . The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving appropriate thioamide precursors . The final step often involves coupling the indole and benzo[d]thiazole units under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione. For instance, derivatives containing indole and thiazole rings have shown promising results against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar thiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. Studies utilizing disc diffusion methods have shown that these compounds can inhibit the growth of pathogens such as Bacillus cereus and Staphylococcus aureus.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets. The indole and benzo[d]thiazole moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-((1H-Indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione (Compound 10)
  • Structure : Lacks the 1-methyl and 2-phenyl substituents on the indole ring .
  • Synthesis: Prepared via refluxing gramine with 1,3-thiazolidine-2-thione in ethanol, followed by crystallization .
  • Physical Properties : Melting point 187–190°C, indicating high crystallinity .
3-Methylbenzo[d]thiazole-2(3H)-thione
  • Structure : A simpler analog without the indole moiety, featuring a methyl group at position 3 .
  • Synthesis: Typically synthesized via cyclocondensation of 2-aminothiophenol with thiourea .
  • Key Difference : The lack of an indole ring diminishes opportunities for π-π interactions, likely reducing biological target affinity .
4-Phenyl-1,3-thiazole-2(3H)-thione
  • Structure : Contains a phenyl group at position 4 of the thiazole ring instead of a benzothiazole system .
  • Synthesis : Derived from nucleophilic substitution reactions involving phenacyl bromides .
  • Key Difference: The thiazole-thione core (vs.

Physical and Spectral Properties

Table 1: Comparative Physical Properties
Compound Name Molecular Formula Melting Point (°C) Key Substituents Reference
Target Compound C23H19N2S2 Not reported 1-Methyl-2-phenylindole
3-((1H-Indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione C16H12N2S2 187–190 Indol-3-ylmethyl
3-Methylbenzo[d]thiazole-2(3H)-thione C8H7NS2 Not reported Methyl at position 3
4-Phenyl-1,3-thiazole-2(3H)-thione C9H7NS2 Not reported Phenyl at position 4
  • Spectral Data :
    • 1H NMR : The methyl group on the indole (δ ~3.8–4.0 ppm) and phenyl protons (δ ~7.0–7.5 ppm) would distinguish the target compound from analogs like Compound 10 .
    • IR : The benzothiazole-thione C=S stretch (~1200 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) are characteristic .

Biological Activity

The compound 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is a thiazole derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety linked to a benzo[d]thiazole ring, which is known for its diverse biological activities. The thiazole ring contributes to the compound's potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that thiazole derivatives, including the compound , exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures possess IC50 values in the micromolar range against human cancer cells, suggesting strong antiproliferative effects.

CompoundCell LineIC50 (µM)
This compoundA549 (lung)<10
Similar Thiazole DerivativeU251 (glioblastoma)5.0
Similar Thiazole DerivativeJurkat (leukemia)8.0

The presence of electron-donating groups in the structure enhances its cytotoxicity by facilitating interactions with cellular targets involved in cancer progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria and Mycobacterium tuberculosis. In vitro studies indicated that at concentrations as low as 10 µg/mL, the compound inhibited the growth of M. tuberculosis over an extended period .

PathogenConcentration (µg/mL)Effect Duration
M. tuberculosis1041 days
M. tuberculosis518 days
M. tuberculosis15 days

These findings highlight the potential of this compound as a lead for developing new antibiotics amidst rising antibiotic resistance.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes may lead to increased permeability, resulting in cell lysis and death.
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications on the phenyl and thiazole rings significantly influence biological activity, emphasizing the importance of electronic and steric factors .

Case Studies

Recent studies have explored various derivatives of thiazoles linked to indoles, showcasing their pharmacological potential:

  • Study on Indole-Thiazole Derivatives : A series of compounds were synthesized and tested for their anticancer activity against multiple cell lines. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study focused on evaluating the efficacy of thiazole derivatives against resistant strains of bacteria, revealing promising results that warrant further investigation into their clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.